molecular formula C10H15NO2 B3349457 Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate CAS No. 2199-54-4

Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate

Cat. No. B3349457
CAS RN: 2199-54-4
M. Wt: 181.23 g/mol
InChI Key: WAPMICOPEJCJAD-UHFFFAOYSA-N
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Description

Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate, also known as 1H-Pyrrole, 3-ethyl-2,4,5-trimethyl-, is a chemical compound with the molecular formula C9H15N . It has a molecular weight of 137.2221 . Other names for this compound include Phyllopyrrole and 2,3,5-Trimethyl-4-ethylpyrrole .


Synthesis Analysis

The synthesis of Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate has been examined in detail by chromatographic and spectroscopic methods . In the presence of a strong mineral acid, it reacts with p-nitrobenzenediazonium ions to give a red, chemically labile, azo dye .


Molecular Structure Analysis

The molecular structure of Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

In the presence of a strong mineral acid, Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate reacts with p-nitrobenzenediazonium ions to give a red, chemically labile, azo dye .


Physical And Chemical Properties Analysis

Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate has a molecular weight of 137.2221 . It has a density of 0.918g/cm3 . The boiling point is 219.5ºC at 760 mmHg . The flash point is 84.7ºC .

properties

IUPAC Name

ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-5-13-10(12)9-6(2)7(3)11-8(9)4/h11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPMICOPEJCJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40944590
Record name Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate

CAS RN

2199-54-4, 55770-78-0
Record name 2,4,5-Trimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrole-3-carboxylic acid, 2,4,5-trimethyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055770780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate
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Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate
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Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate
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Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate
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Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate
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Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate

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